Structural Elucidation and NMR Spectral Assignment of 2-[1-(Allylamino)ethylidene]-1H-indene-1,3(2H)-dione
Structural Elucidation and NMR Spectral Assignment of 2-[1-(Allylamino)ethylidene]-1H-indene-1,3(2H)-dione
Abstract: This technical whitepaper provides an in-depth guide to the Nuclear Magnetic Resonance (NMR) spectral assignment of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione. As a highly conjugated push-pull enamine, this molecule exhibits complex structural dynamics, including strong intramolecular hydrogen bonding and restricted rotation. This guide details the causal relationship between these molecular features and their NMR manifestations, providing a self-validating experimental protocol and quantitative reference data for researchers and drug development professionals.
Structural Dynamics of 2-(1-Aminoalkylidene)-1,3-indandiones
The compound 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione is synthesized via the condensation of 2-acetyl-1,3-indandione with allylamine[1]. The resulting scaffold is a classic "push-pull" enamine, characterized by an electron-donating amino group conjugated through a double bond to the strongly electron-accepting indane-1,3-dione core[2][3].
The defining structural feature of this molecule is the resonance-assisted hydrogen bond (RAHB) . The N-H proton forms a exceptionally strong intramolecular hydrogen bond with one of the adjacent carbonyl oxygens of the indandione ring. This interaction dictates the entire NMR profile:
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Deshielding Effect: The N-H proton is drawn highly downfield (typically >11.5 ppm).
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Conformational Locking: The hydrogen bond locks the molecule into a specific Z -configuration around the exocyclic C=C bond, preventing free rotation and breaking the C2v symmetry of the unsubstituted indandione core.
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Tautomerization Suppression: While related systems often exhibit fast tautomeric exchange that broadens NMR signals[4], the strong RAHB in this specific enaminone heavily favors the localized enamine-dione form in non-polar solvents like CDCl 3 .
NMR Spectral Assignment Strategy
To accurately assign the chemical shifts of this molecule, a systematic workflow moving from 1D acquisition to 2D heteronuclear correlation is required.
NMR spectral assignment workflow for push-pull enamine structural elucidation.
Quantitative Spectral Data
The following tables summarize the expected 1 H and 13 C NMR chemical shifts for 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione in CDCl 3 at 298 K.
Table 1: 1 H NMR Chemical Shifts
Note: The indandione aromatic protons appear as an AA'BB' system due to the asymmetric electronic environment induced by the hydrogen-bonded enamine.
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | J (Hz) | Assignment Rationale |
| N-H | 12.50 | br s | 1H | - | Extreme downfield shift due to strong intramolecular H-bond. |
| Ar-H (C4, C7) | 7.75 | m | 2H | ~7.5, 1.2 | Indandione core; deshielded by proximal carbonyls. |
| Ar-H (C5, C6) | 7.60 | m | 2H | ~7.5, 1.2 | Indandione core; slightly upfield of C4/C7. |
| Allyl -CH= | 5.95 | ddt | 1H | 17.1, 10.2, 5.5 | Internal alkene proton; complex splitting from adjacent CH 2 and terminal =CH 2 . |
| Allyl =CH 2 (trans) | 5.35 | dq | 1H | 17.1, 1.5 | Terminal alkene; large trans coupling to -CH=. |
| Allyl =CH 2 (cis) | 5.25 | dq | 1H | 10.2, 1.5 | Terminal alkene; smaller cis coupling to -CH=. |
| Allyl N-CH 2 | 4.15 | tt | 2H | 5.5, 1.5 | Deshielded by adjacent electronegative nitrogen. |
| Ethylidene CH 3 | 2.70 | s | 3H | - | Allylic methyl group attached to the enamine double bond. |
Table 2: 13 C NMR Chemical Shifts
Note: The two carbonyl carbons are distinct because the intramolecular hydrogen bond is localized to one oxygen, breaking symmetry.
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment Rationale |
| C1 (C=O) | 191.0 | Quaternary | Free carbonyl carbon. |
| C3 (C=O ⋯ H-N) | 186.5 | Quaternary | Hydrogen-bonded carbonyl; slightly upfield due to increased electron density from H-bond. |
| Ethylidene C | 164.5 | Quaternary | Enamine β -carbon; highly deshielded by nitrogen conjugation. |
| Ar-C (Quaternary) | 140.5, 139.0 | Quaternary | Bridgehead carbons of the indandione core. |
| Ar-C (CH) | 134.0, 133.5, 122.0, 121.5 | Methine | Aromatic carbons of the indandione ring. |
| Allyl -CH= | 132.0 | Methine | Internal allyl carbon. |
| Allyl =CH 2 | 118.5 | Methylene | Terminal allyl carbon. |
| Indandione C2 | 108.0 | Quaternary | Enamine α -carbon; shielded by the push-pull resonance effect. |
| Allyl N-CH 2 | 46.0 | Methylene | Aliphatic carbon bound to nitrogen. |
| Ethylidene CH 3 | 18.5 | Primary | Aliphatic methyl carbon. |
Self-Validating Experimental Protocol
To ensure high-fidelity data that supports the E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards of structural elucidation, the following self-validating protocol must be executed.
Step 1: Sample Preparation & Causality
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Action: Dissolve 15–20 mg of the compound in 0.6 mL of CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: CDCl 3 is selected over DMSO-d 6 to prevent the disruption of the intramolecular hydrogen bond. DMSO is a strong hydrogen-bond acceptor and can induce unwanted tautomeric exchange, complicating the spectra[4].
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Validation Check: Visually inspect the NMR tube. Any undissolved particulates will cause magnetic susceptibility gradients. Filter through glass wool if necessary.
Step 2: Probe Tuning and Shimming
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Action: Insert the sample, lock onto the 2 H signal of CDCl 3 , and perform automated or manual tuning and matching (ATM) for both 1 H and 13 C channels.
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Causality: Proper tuning maximizes the efficiency of the radiofrequency (RF) pulse transfer, which is critical for detecting insensitive quaternary carbons (like C1, C2, and C3).
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Validation Check: Optimize the Z1–Z5 shims until the Full Width at Half Maximum (FWHM) of the internal TMS peak is ≤ 0.8 Hz. A symmetric, narrow TMS peak validates magnetic field homogeneity.
Step 3: 1D Acquisition Parameters
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1 H NMR: Acquire 16 scans with a relaxation delay (d1) of 2.0 seconds.
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13 C NMR: Acquire 1024 scans with a relaxation delay (d1) of 5.0 seconds.
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Causality: The extended d1 of 5.0s in the 13 C experiment is mandatory. Quaternary carbons in the indandione core lack attached protons to facilitate dipole-dipole relaxation. A short d1 will result in these critical peaks (C1, C2, C3) being integrated poorly or lost in the baseline.
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Validation Check: Before running 2D experiments, process the 1D 13 C spectrum. If the Signal-to-Noise (S/N) ratio of the peak at ~108.0 ppm (C2) is < 10, double the number of scans.
2D NMR Connectivity and Validation
To definitively prove the structure, 2D NMR must be utilized to bridge the isolated spin systems (the allyl group, the ethylidene methyl, and the indandione core).
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COSY (Correlation Spectroscopy): Use COSY to map the allyl spin system. The N-CH 2 protons ( δ 4.15) will show a strong cross-peak with the -CH= proton ( δ 5.95), which in turn correlates to the terminal =CH 2 protons ( δ 5.35, 5.25).
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HSQC (Heteronuclear Single Quantum Coherence): Use HSQC to assign all protonated carbons. This will immediately differentiate the N-CH 2 carbon ( δ 46.0) from the terminal =CH 2 carbon ( δ 118.5).
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HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for this scaffold.
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The Ethylidene CH 3 protons ( δ 2.70) will show a 2JCH correlation to the Ethylidene quaternary carbon ( δ 164.5) and a 3JCH correlation to the Indandione C2 ( δ 108.0).
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The N-H proton ( δ 12.50) will show long-range correlations to the Ethylidene carbon ( δ 164.5) and the N-CH 2 carbon ( δ 46.0), confirming the regiochemistry of the allylamine condensation[1].
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By strictly adhering to this causality-driven, self-validating methodology, researchers can unambiguously assign the structure of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione and related push-pull enamine therapeutics.
References
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Condensation of 2-Acetyl-1,3-indandione with Amines and Diazonium Salts. ResearchGate.[Link]
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Lewis Acid-Catalyzed Cyclization of Enaminones with Propargylic Alcohols: Regioselective Synthesis of Multisubstituted 1,2-Dihydropyridines. ResearchGate.[Link]
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Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC.[Link]
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13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. MDPI.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization | MDPI [mdpi.com]
